16-苯氧基四环前列腺素 A2

描述

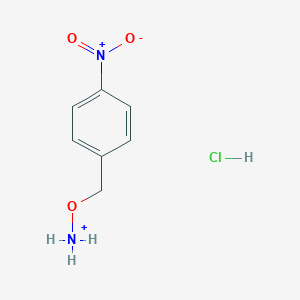

16-phenoxy tetranor Prostaglandin A2 is a minor metabolite found in human plasma after intravenous administration of sulprostone , a selective EP3 prostanoid receptor agonist . The biological activity of 16-phenoxy tetranor prostaglandin A2 has not been studied or reported .

Synthesis Analysis

The synthesis of 16-phenoxy tetranor Prostaglandin A2 has not been explicitly detailed in the available resources. It is known to be a metabolite of sulprostone , but the exact process of its synthesis remains unclear.Molecular Structure Analysis

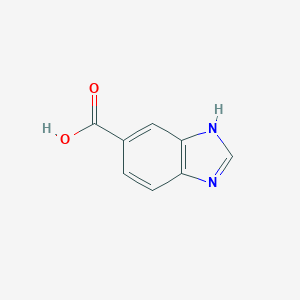

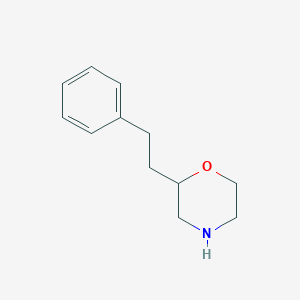

The molecular formula of 16-phenoxy tetranor Prostaglandin A2 is C22H26O5 . Its IUPAC name is (5Z)-7- { (1R,2S)-2- [ (1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxo-3-cyclopenten-1-yl}-5-heptenoic acid . The molecular weight is 370.45 .Physical And Chemical Properties Analysis

The physical and chemical properties of 16-phenoxy tetranor Prostaglandin A2 are not fully detailed in the available resources. It is known that the compound has a molecular weight of 370.45 and a molecular formula of C22H26O5 .科学研究应用

Metabolite of Sulprostone

“16-phenoxy tetranor Prostaglandin A2” is a minor metabolite found in human plasma after intravenous administration of sulprostone . Sulprostone is a synthetic prostaglandin E2 (PGE2) analog used in obstetrics. Therefore, studying this metabolite could provide insights into the pharmacokinetics and pharmacodynamics of sulprostone.

Analog of Antifertility Hormone PGF2α

This compound is an analog of the antifertility hormone Prostaglandin F2 alpha (PGF2α) . Therefore, it could potentially be used in research related to fertility and contraception.

Lipid Biochemistry

As a lipid, “16-phenoxy tetranor Prostaglandin A2” could be used in lipid biochemistry research . Lipids play crucial roles in biological processes such as energy storage, cell signaling, and as structural components of cell membranes.

Cyclooxygenase Pathway

This compound could potentially be used in research related to the cyclooxygenase pathway . This pathway is involved in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of various physiological processes.

Prostaglandin Research

Given its structural similarity to prostaglandins, “16-phenoxy tetranor Prostaglandin A2” could be used in prostaglandin research . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.

Drug Metabolism Studies

As a metabolite of sulprostone, “16-phenoxy tetranor Prostaglandin A2” could be used in drug metabolism studies . Understanding how drugs are metabolized is crucial for the development of safe and effective therapeutics.

安全和危害

未来方向

The future directions for research on 16-phenoxy tetranor Prostaglandin A2 are not explicitly stated in the available resources. Given that it is a metabolite of sulprostone and an analog of the antifertility hormone PGF2α , it could potentially be explored in the context of reproductive health and fertility studies.

作用机制

Target of Action

16-Phenoxy Tetranor Prostaglandin A2 is a metabolite of uprostone and an analog of the antifertility hormone PGF2α . It is known to interact with the EP3 prostanoid receptor , which plays a crucial role in various physiological processes, including inflammation, cardiovascular homeostasis, and reproduction .

Mode of Action

As an analog of pgf2α, it is likely to bind to the ep3 prostanoid receptor, leading to a series of downstream effects . The binding of this compound to its receptor can trigger intracellular signaling cascades, resulting in various physiological responses .

Biochemical Pathways

Given its structural similarity to pgf2α, it may be involved in thecyclooxygenase pathway , which is responsible for the production of prostaglandins, thromboxanes, and other eicosanoids . These molecules play key roles in inflammation, pain, and other physiological processes .

Pharmacokinetics

It is known to be a minor metabolite found in human plasma after intravenous administration of sulprostone .

Result of Action

Given its structural similarity to pgf2α, it may have similar effects, such as inducing smooth muscle contraction and influencing reproductive processes .

Action Environment

Like other bioactive molecules, its activity could potentially be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .

属性

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARGFWOXPNIAKB-AVZZWIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-phenoxy tetranor Prostaglandin A2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)

![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)

![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)

![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)